molecular formula C35H24N2S B11522687 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole

Cat. No.: B11522687
M. Wt: 504.6 g/mol
InChI Key: XFFDXRXYXZMWGX-UHFFFAOYSA-N
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Description

5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is a complex organic compound with the molecular formula C52H34N4. It is characterized by the presence of multiple phenyl groups and an imidazole ring, making it a unique structure in the realm of organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole typically involves multi-step organic reactions. One common method includes the use of a gold-catalyzed [3 + 2] addition protocol, which facilitates the formation of the imidazole ring with aryl substitution at the C-2 and C-5 positions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylsulfonyl derivatives, while reduction may produce phenylthio derivatives.

Scientific Research Applications

5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-2-[4-(phenylethynyl)phenyl]-4-[4-(phenylsulfanyl)phenyl]-1H-imidazole is unique due to its combination of multiple phenyl groups and an imidazole ring. This structure provides distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C35H24N2S

Molecular Weight

504.6 g/mol

IUPAC Name

4-phenyl-2-[4-(2-phenylethynyl)phenyl]-5-(4-phenylsulfanylphenyl)-1H-imidazole

InChI

InChI=1S/C35H24N2S/c1-4-10-26(11-5-1)16-17-27-18-20-30(21-19-27)35-36-33(28-12-6-2-7-13-28)34(37-35)29-22-24-32(25-23-29)38-31-14-8-3-9-15-31/h1-15,18-25H,(H,36,37)

InChI Key

XFFDXRXYXZMWGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=NC(=C(N3)C4=CC=C(C=C4)SC5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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